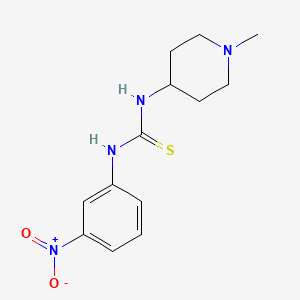
N,N-diisobutyl-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisobutyl-3,4-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It was first developed by the US Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is an important compound for scientific research as it has several unique properties that make it an ideal candidate for various applications.
作用机制
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's sense of smell, making it difficult for them to locate their prey. DEET also acts as an irritant to the insect's antennae, causing them to avoid the treated area. The exact mechanism of action of DEET is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some neurotoxic effects in insects, leading to behavioral changes and reduced feeding activity. Further research is needed to fully understand the biochemical and physiological effects of DEET on humans and animals.
实验室实验的优点和局限性
DEET is a widely used insect repellent that has several advantages for use in lab experiments. It is readily available, easy to use, and has a well-established safety profile. However, DEET can also interfere with some laboratory assays, leading to false-positive or false-negative results. Additionally, DEET can be difficult to remove from laboratory equipment, leading to contamination of subsequent experiments.
未来方向
There are several future directions for research on DEET, including the development of new insect repellent formulations, the investigation of its mode of action, and the study of its potential effects on the environment. Researchers are also exploring the use of DEET in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the potential applications of DEET in various fields and to develop new and innovative uses for this important compound.
Conclusion:
In conclusion, N,N-diisobutyl-3,4-dimethylbenzamide, or DEET, is a widely used insect repellent that has several unique properties that make it an important compound for scientific research. Its effectiveness in repelling insects, its relatively simple synthesis method, and its low toxicity make it an ideal candidate for various applications. Further research is needed to fully understand the biochemical and physiological effects of DEET and to develop new and innovative uses for this important compound.
合成方法
The synthesis of DEET involves the reaction of 3,4-dimethylbenzoic acid with isobutyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields N,N-diisobutyl-3,4-dimethylbenzamide as the final product. The synthesis method is relatively simple and can be carried out on a large scale, making it an economically viable option for industrial production.
科学研究应用
DEET is widely used as an insect repellent in various applications, including personal protection, agriculture, and public health. Its effectiveness in repelling insects such as mosquitoes, ticks, and flies has been extensively studied and documented. DEET is also used in the development of new insect repellent formulations and products.
属性
IUPAC Name |
3,4-dimethyl-N,N-bis(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12(2)10-18(11-13(3)4)17(19)16-8-7-14(5)15(6)9-16/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHIYIZGKMWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

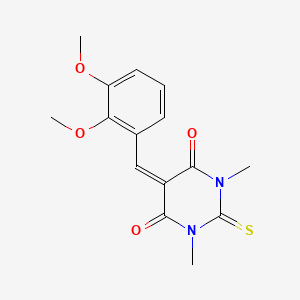
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

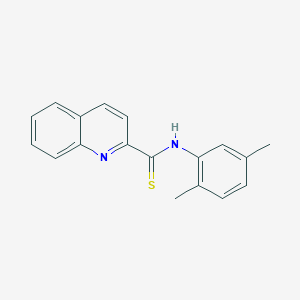
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
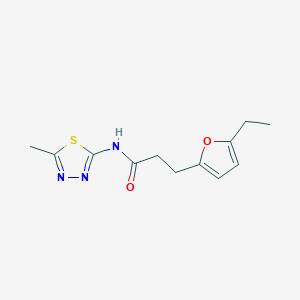
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)
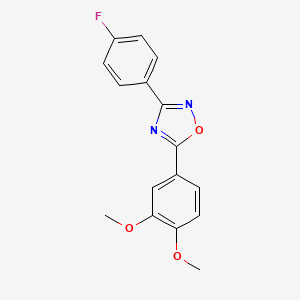
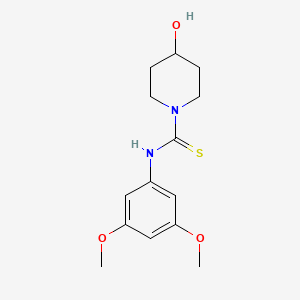

![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)
